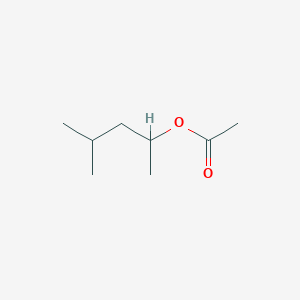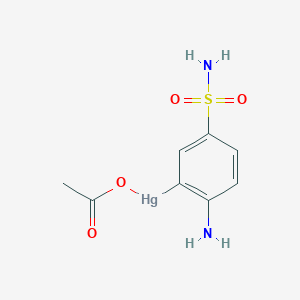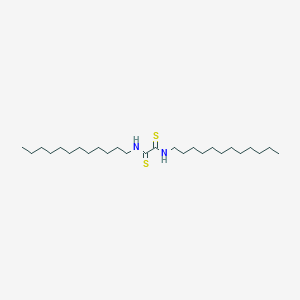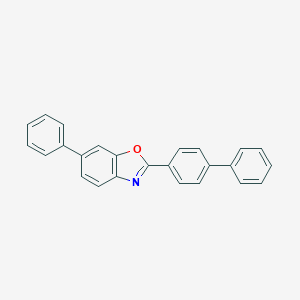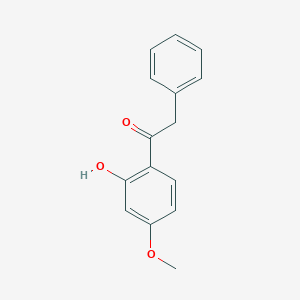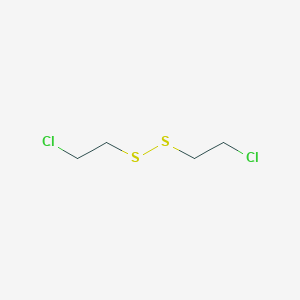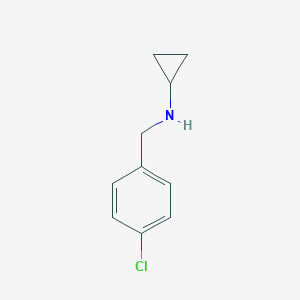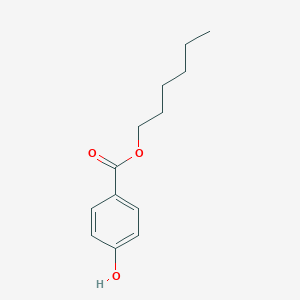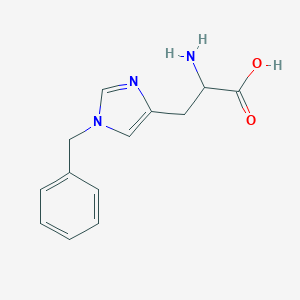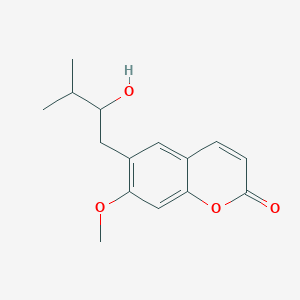
6-(2-Hydroxy-3-methylbutyl)-7-methoxycoumarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Hydroxy-3-methylbutyl)-7-methoxycoumarin, also known as umbelliferone, is a natural product found in many plants. It has been widely studied due to its various biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 6-(2-Hydroxy-3-methylbutyl)-7-methoxycoumarin is not fully understood. However, it has been suggested that its antimicrobial activity is due to its ability to disrupt the cell membrane of microorganisms. Its antioxidant activity is attributed to its ability to scavenge free radicals and prevent oxidative damage. Its anti-inflammatory activity is due to its ability to inhibit the production of pro-inflammatory cytokines and enzymes. Its anticancer activity is thought to be due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
6-(2-Hydroxy-3-methylbutyl)-7-methoxycoumarin has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of bacteria, fungi, and viruses. It also exhibits antioxidant activity by preventing oxidative damage to cells. In addition, it has been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and enzymes. Furthermore, it has been found to have anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-(2-Hydroxy-3-methylbutyl)-7-methoxycoumarin in lab experiments are its wide range of biological activities and its natural origin. It is also relatively easy to synthesize and purify. However, one limitation is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are many future directions for research on 6-(2-Hydroxy-3-methylbutyl)-7-methoxycoumarin. One area of interest is its potential use as a natural preservative in food and cosmetic products due to its antimicrobial and antioxidant properties. Another area of research is its potential use in the treatment of inflammatory and autoimmune diseases. Furthermore, its anticancer activity warrants further investigation for its potential use in cancer therapy. Finally, the development of new synthesis methods and analogs of 6-(2-Hydroxy-3-methylbutyl)-7-methoxycoumarin may lead to the discovery of new biological activities and applications.
Métodos De Síntesis
6-(2-Hydroxy-3-methylbutyl)-7-methoxycoumarin can be synthesized from coumarin and 3-methyl-2-butanol in the presence of a strong acid catalyst. The reaction proceeds through an acid-catalyzed esterification reaction, followed by an intramolecular cyclization reaction to form the coumarin ring.
Aplicaciones Científicas De Investigación
6-(2-Hydroxy-3-methylbutyl)-7-methoxycoumarin has been extensively studied for its biological activities. It has been shown to have antimicrobial properties against a wide range of bacteria, fungi, and viruses. It also exhibits antioxidant activity by scavenging free radicals and preventing oxidative damage. In addition, it has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. Furthermore, it has been found to have anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells.
Propiedades
Número CAS |
16850-96-7 |
|---|---|
Nombre del producto |
6-(2-Hydroxy-3-methylbutyl)-7-methoxycoumarin |
Fórmula molecular |
C15H18O4 |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
6-(2-hydroxy-3-methylbutyl)-7-methoxychromen-2-one |
InChI |
InChI=1S/C15H18O4/c1-9(2)12(16)7-11-6-10-4-5-15(17)19-14(10)8-13(11)18-3/h4-6,8-9,12,16H,7H2,1-3H3 |
Clave InChI |
UXWZXYUXXPDNBY-UHFFFAOYSA-N |
SMILES |
CC(C)C(CC1=C(C=C2C(=C1)C=CC(=O)O2)OC)O |
SMILES canónico |
CC(C)C(CC1=C(C=C2C(=C1)C=CC(=O)O2)OC)O |
Sinónimos |
6-(2-Hydroxy-3-methylbutyl)-7-methoxycoumarin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



